molecular formula C24H21N3OS B2368460 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034437-47-1

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2368460
CAS No.: 2034437-47-1
M. Wt: 399.51
InChI Key: MHRNAWVKGLTGMT-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound featuring a urea core functionalized with a benzhydryl (diphenylmethyl) group and a pyridinylmethyl substituent bearing a thiophen-2-yl moiety. The urea group serves as a critical pharmacophore, enabling hydrogen-bonding interactions, while the aromatic systems (benzene, pyridine, and thiophene) contribute to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

1-benzhydryl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNAWVKGLTGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which involves the reaction of 2-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Introduction of the Benzhydryl Group: The next step involves the introduction of the benzhydryl group through a nucleophilic substitution reaction. This is achieved by reacting benzhydryl chloride with the pyridine derivative in the presence of a base such as potassium carbonate.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase and tyrosine kinases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural similarities, such as heterocyclic systems, thiophene substituents, or urea/amide-like functionalities. Below is a detailed comparison based on synthesis, structural features, and inferred properties:

Key Observations:

Synthetic Methods : Compounds in were synthesized via Procedure C at 40°C, suggesting a moderate-temperature route for heterocyclic systems . However, the target compound’s synthesis pathway remains undocumented in the evidence.

Thiophene Functionalization : Both the target compound and analogs in and incorporate thiophen-2-yl groups, which enhance π-π interactions and electronic delocalization. This feature is common in ligands targeting receptors with aromatic binding pockets.

Urea vs.

Lipophilicity : The benzhydryl group in the target compound likely increases lipophilicity (inferred Log Kow > 3) compared to smaller substituents like acetyl (Log Kow = 0.87 for 3-acetylpyridine, ), affecting membrane permeability .

Research Findings and Inferred Properties

Pharmacological Implications:

  • Thiophene-Containing Analogs : Compounds with thiophen-2-yl substituents (e.g., ) are frequently explored as kinase inhibitors or GPCR modulators due to their electronic properties. The target compound’s thiophene-pyridine system may similarly target such pathways.
  • Urea Derivatives: Ureas are known for protease inhibition (e.g., HIV-1 protease) via hydrogen bonding. The benzhydryl group could enhance target selectivity by occupying hydrophobic pockets .

Physical Properties:

  • Thermal Stability : Heterocyclic systems in (benzimidazotriazoles) are typically stable under synthetic conditions (40°C), implying that the target compound’s pyridine-thiophene system may exhibit similar robustness .

Biological Activity

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a benzhydryl moiety linked to a thiophenyl-pyridine structure via a urea functional group, which may contribute to its pharmacological properties.

Structural Characteristics

The compound can be described by the following structural formula:

C19H18N2S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{S}

This structure includes:

  • Benzhydryl Group : Provides hydrophobic interactions that may enhance binding affinity to biological targets.
  • Thiophenyl and Pyridine Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 1-benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea exhibit potent anticancer activity. For instance, compounds containing the thiophene and pyridine moieties have shown significant inhibition of cancer cell proliferation in vitro.

A notable study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, derivatives with thiophene rings have been shown to possess antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of a series of benzhydryl derivatives, including the target compound. The results indicated that:

  • IC50 Values : The most potent derivatives had IC50 values in the low micromolar range against various cancer cell lines.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis, highlighting the role of mitochondrial pathways in mediating cell death.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.2Apoptosis
Compound BMCF73.8Apoptosis
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ureaA5494.5Apoptosis

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 to 8 µg/mL, indicating strong activity.
PathogenMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Candida albicans8

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